[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt
Overview
Description
2,2’-Biquinoline-4,4’-dicarboxylic acid (BCA) is a colorimetric reagent for the detection of copper (Cu+). BCA and Cu+ form a stable 2:1 complex that has an absorbance maximum at 562 nm. It is commonly used as a reagent in the colorimetric BCA protein quantitation assay in which Cu2+ is converted to Cu+ as a function of protein concentration under alkaline conditions.
BCA Disodium, also known as Bicinchoninic Acid Sodium, is used for the determination of Cu and protein concentration in assays.
Scientific research applications
Photoluminescence and Coordination Polymers
- Enhanced Photoluminescence: [2,2'-Biquinoline]-4,4'-dicarboxylic acid disodium salt (BCA), when combined with Zn(CH3COO)2·2H2O, forms Zn(II) coordination polymers that exhibit significantly enhanced blue photoluminescence, indicating potential applications in photoluminescent materials and optical devices (Deng, Huang, & Li, 2014).
Radiochemiluminescence and Analytical Applications
- Radiochemiluminescence for Radiation Dosemeters: Carboxyquinolines, including 2,2'-biquinoline-4,4'-dicarboxylic acid dipotassium salt, demonstrate radiochemiluminescence that could be leveraged in radiation dosemeters and analytical applications. These compounds, upon radiolysis, produce 1,4-dihydroquinolines which emit light, presenting a novel method for radiation detection (Papadopoulos et al., 2000).
Trace Element Analysis in Foods
- Trace Copper Determination in Foods: BCA reacts with copper(II) to form a purple complex, useful for spectrometric determination of trace copper in foods. This method has shown consistent results with atomic absorption spectrometry, highlighting its accuracy and stability for food analysis (Feng, 2011).
Catalysis in Organic Chemistry
- Catalysis for Oxidation Reactions: BCA, in combination with CuCl2, serves as an efficient catalyst for the oxidation of benzylic and alicyclic compounds to ketones, indicating its utility in organic synthesis and industrial chemistry (Rahman, Zahrani, & Ajjou, 2011).
Electrophoretic Deposition and Material Modification
- Surface Modification and Material Deposition: BCA's electrophoretic deposition properties enable the anodic deposition of films, impacting material science and engineering. Its chelating properties facilitate the strong adsorption on inorganic particles, paving the way for controlled film deposition utilizing BCA and various inorganic materials (Wojtal & Zhitomirsky, 2016).
properties
IUPAC Name |
disodium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2Na/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPXFICLXPLHBB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061357 | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt | |
CAS RN |
979-88-4 | |
Record name | (2,2'-Biquinoline)-4,4'-dicarboxylic acid, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000979884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-Dicarboxy-2,2'-biquinoline disodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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